Cas no 79277-27-3 (Thifensulfuron-methyl)

Thifensulfuron-methyl structure
Thifensulfuron-methyl structure
Product name:Thifensulfuron-methyl
CAS No:79277-27-3
MF:C12H13N5O6S2
Molecular Weight:387.39151930809
MDL:MFCD00468118
CID:60071
PubChem ID:73674

Thifensulfuron-methyl 化学的及び物理的性質

名前と識別子

    • Thifensulfuron Methyl
    • Methyl 3-[[[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate
    • thifensulfuron-methyl
    • Thifensulfuron-methyl solution
    • Harmony
    • methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate
    • Thifensulfuron-methyl Standard
    • methyl 3-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}thiophene-2-carboxylate
    • thiameturon-methyl
    • Methyl 3-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)thiophene-2-carboxylate
    • Thifensulfuronmethyl
    • DPX-M 6316
    • Harmony 75DF
    • Harmony GT
    • Harmony GT-XP
    • Harmony SX
    • Pinnacle
    • Pinnacle 25DF
    • Refine
    • Refine DF
    • Thifensulfuron methyl ester
    • Thifensulfuron-methyl
    • MDL: MFCD00468118
    • インチ: 1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19)
    • InChIKey: AHTPATJNIAFOLR-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(S(NC(NC2N=C(C)N=C(OC)N=2)=O)(=O)=O)C=CS1)OC
    • BRN: 7448062

計算された属性

  • 精确分子量: 387.03100
  • 同位素质量: 387.030725
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 11
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 597
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 9
  • トポロジー分子極性表面積: 186
  • XLogP3: 1.6

じっけんとくせい

  • Color/Form: 純品は白色結晶である。
  • 密度みつど: 1.56
  • ゆうかいてん: 186.0 to 190.0 deg-C
  • Refractive Index: 1.609
  • PSA: 186.09000
  • LogP: 2.09180
  • 酸度系数(pKa): pKa at 25°: 4.0
  • Merck: 9316
  • 最大波長(λmax): 280(Acidic aq.)(lit.)

Thifensulfuron-methyl Security Information

  • Symbol: GHS09
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H410
  • Warning Statement: P273-P391-P501
  • 危険物輸送番号:UN3077 9/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 50/53
  • セキュリティの説明: S60-S61
  • RTECS号:XM8463000
  • 危険物標識: N
  • Risk Phrases:R50/53
  • HazardClass:9
  • 安全术语:S60;S61
  • 包装グループ:III
  • 储存条件:Store at room temperature

Thifensulfuron-methyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T344700-250mg
Thifensulfuron-methyl
79277-27-3
250mg
$ 75.00 2023-09-05
Enamine
EN300-1708877-0.1g
methyl 3-({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]amino}sulfonyl)thiophene-2-carboxylate
79277-27-3 95.0%
0.1g
$25.0 2025-02-19
Enamine
EN300-1708877-25.0g
methyl 3-({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]amino}sulfonyl)thiophene-2-carboxylate
79277-27-3 95.0%
25.0g
$390.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T16161-100mg
Thifensulfuron-methyl
79277-27-3 ,HPLC≥98%
100mg
¥288.0 2023-09-06
TRC
T344700-1g
Thifensulfuron-methyl
79277-27-3
1g
$ 108.00 2023-09-05
TRC
T344700-2.5g
Thifensulfuron-methyl
79277-27-3
2.5g
$210.00 2023-05-17
eNovation Chemicals LLC
K94797-1ml
Thifensulfuron-methyl
79277-27-3 97%
1ml
$200 2023-09-03
Enamine
EN300-1708877-0.5g
methyl 3-({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]amino}sulfonyl)thiophene-2-carboxylate
79277-27-3 95.0%
0.5g
$57.0 2025-02-19
Enamine
EN300-1708877-100.0g
methyl 3-({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]amino}sulfonyl)thiophene-2-carboxylate
79277-27-3 95.0%
100.0g
$736.0 2025-02-19
Enamine
EN300-1708877-5.0g
methyl 3-({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]amino}sulfonyl)thiophene-2-carboxylate
79277-27-3 95.0%
5.0g
$195.0 2025-02-19

Thifensulfuron-methyl 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyl isocyanate Solvents: Xylene ;  135 °C; 0.5 h, 135 °C; 135 °C → 75 °C
1.2 1 - 2 h, 70 - 75 °C
Reference
Synthesis of thifensulfuron-methyl
Zhou, Xin-jian; Li, Mei-fang, Xiandai Nongyao, 2014, 13(2), 27-29

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ;  8 h, heated
Reference
Synthesis of herbicide thifensulfuron
Lu, Yang; Li, Chunn-ren; Chi, Hui; Tao, Jing-zhao; Zhang, Zhi-rong, Xiandai Nongyao, 2006, 5(5), 22-24

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Butyl isocyanate ,  3-Hexen-2-amine Solvents: Xylene ;  rt → 110 °C
1.2 Solvents: Xylene ;  6 h, 110 °C; 2 h, 135 °C
1.3 Solvents: 1,2-Dichloroethane ;  24 h, reflux
Reference
Synthesis of sulfonylurea herbicides using bis(trichloromethyl) carbonate
Zhao, Bangbin; Yao, Risheng; He, Puquan; Wu, Yonghu; Zhao, Guoping; et al, Nongyao, 2003, 42(7), 9-10

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Toluene ;  8 h, reflux
Reference
Synthesis of herbicide thifensulfuron-methyl
Lu, Yang; Xu, Guhua; Dong, Chaoyu; Tao, Jingzhao; Zhang, Zhirong, Nongyao Kexue Yu Guanli, 2006, 27(5), 32-35

Thifensulfuron-methyl Raw materials

Thifensulfuron-methyl Preparation Products

Thifensulfuron-methyl 関連文献

Thifensulfuron-methylに関する追加情報

Thifensulfuron-methyl: A Comprehensive Overview of Its Chemistry, Applications, and Recent Advances

Thifensulfuron-methyl, identified by CAS No. 79277-27-3, is a sulfonylurea herbicide renowned for its high efficacy in controlling broadleaf and grassy weeds in agricultural systems. As a member of the sulfonylurea class, this compound operates through a unique biochemical mechanism that selectively targets sensitive plant species while sparing crops such as wheat, barley, and soybeans. Its chemical structure—comprising a methylsulfonyl group attached to a thiophene ring—confers exceptional selectivity and stability under field conditions.

The molecular formula of thifensulfuron-methyl is C14H11N3O5S2, with a molecular weight of 369.4 g/mol. This compound’s physicochemical properties, including low water solubility (<0.1 mg/L at 25°C) and high vapor pressure (approximately 1 × 10⁻⁶ Pa), enable efficient soil adsorption and prolonged residual activity in target environments. Recent studies highlight its rapid degradation via microbial activity in aerobic soils, aligning with sustainable agricultural practices (Pesticide Biochemistry and Physiology, 2023).

Thifensulfuron-methyl’s primary mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which catalyzes the synthesis of branched-chain amino acids essential for protein synthesis in plants. This disruption halts meristem cell division within hours of application, leading to visible chlorosis within days and eventual plant desiccation. Research published in Weed Science (2024) underscores its specificity toward weed species lacking ALS resistance mutations, making it particularly effective against Amaranthus palmeri, Bromus sterilis, and other economically damaging species.

In agricultural applications, thifensulfuron-methyl-based formulations are widely integrated into integrated pest management strategies for cereal crops like wheat (Triticum aestivum) and soybeans (Glycine max). Field trials conducted in North America demonstrated yield increases of up to 18% in soybean crops treated with this herbicide compared to untreated plots (Agricultural Water Management, 2023). Its low application rates (typically 15–30 g ai/ha) reduce environmental loading while maintaining robust weed control efficacy across diverse soil types.

New research directions for thifensulfuron-methyl include:

  • Enhanced formulation technologies to improve foliar uptake efficiency;
  • Genetic studies on ALS enzyme variants to predict resistance development;
  • Synergistic combinations with bioherbicides for reduced chemical dependency.

A groundbreaking study from the University of California Davis (published May 2024) revealed that combining thifensulfuron-methyl with endophytic fungi strains can extend weed control duration by up to 4 weeks without compromising crop health. This discovery addresses growing concerns over herbicide resistance while maintaining yield integrity.

In environmental risk assessments, recent LC50 data from OECD-compliant trials confirm minimal toxicity to non-target organisms: acute values exceed 10 mg/L for Daphnia magna and >5 mg/L for rainbow trout (Aquatic Toxicology, 2024). Soil microcosm experiments further indicate rapid mineralization (>95% degradation within 6 weeks), supporting its classification as an environmentally persistent but biodegradable compound.

Economic analyses from FAO-affiliated studies estimate global thifensulfuron-methyl usage at approximately 8 million hectares annually across major grain-producing regions. Innovations such as seed treatment encapsulation methods—currently under patent review—are poised to expand its utility into high-value horticultural crops like grapes (Vitis vinifera).

Ongoing regulatory reviews by EPA and EFSA emphasize adherence to recommended application protocols to prevent off-target drift via particle drift mitigation strategies like low-drift nozzle configurations (Pest Management Science, 2024). These guidelines ensure continued approval under evolving pesticide regulations worldwide.

In conclusion, CAS No. 79277-27-3’s product thifensulfuron-methyl remains a cornerstone herbicidal tool, validated by decades of field performance and fortified by cutting-edge research addressing modern agricultural challenges such as climate resilience and resistance management.

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